3-amino-3-methyl-4-phenylbutan-2-onehydrochloride
Description
3-Amino-3-methyl-4-phenylbutan-2-one hydrochloride is an organic compound belonging to the class of amino ketone hydrochlorides. Its structure features a ketone group at position 2, a methyl group and an amino group at position 3, and a phenyl group at position 4 of the butanone backbone. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
3-amino-3-methyl-4-phenylbutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9(13)11(2,12)8-10-6-4-3-5-7-10;/h3-7H,8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUZISNGLWGYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(CC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21878-68-2 | |
| Record name | 3-amino-3-methyl-4-phenylbutan-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methyl-4-phenylbutan-2-onehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-4-phenylbutan-2-one and ammonia.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained. Common solvents used in the synthesis include ethanol or methanol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of 3-amino-3-methyl-4-phenylbutan-2-onehydrochloride may involve more scalable and efficient methods, such as continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methyl-4-phenylbutan-2-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-amino-3-methyl-4-phenylbutan-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-amino-3-methyl-4-phenylbutan-2-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₁H₁₆ClNO (base: C₁₁H₁₅NO + HCl)
- Molecular Weight : ~237.70 g/mol (calculated)
- Functional Groups : Ketone, primary amine, phenyl, and methyl substituents.
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related amino ketone hydrochlorides:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents | Key Features |
|---|---|---|---|---|---|
| 3-Amino-3-methyl-4-phenylbutan-2-one HCl | C₁₁H₁₆ClNO | 237.70 | Not provided | 3-amino, 3-methyl, 4-phenyl | Chiral center at C3; enhanced steric hindrance |
| 3-Amino-4-phenylbutan-2-one HCl | C₁₀H₁₄ClNO | 215.68 | 40513-35-7 | 3-amino, 4-phenyl | Simpler structure; lacks methyl group |
| (S)-3-Amino-1-chloro-4-phenylbutan-2-one HCl | C₁₀H₁₃Cl₂NO | 234.12 | 34351-19-4 | 3-amino, 1-chloro, 4-phenyl | Chiral (S-configuration); chlorine at C1 |
Functional Differences
The chlorine atom in (S)-3-amino-1-chloro-4-phenylbutan-2-one HCl introduces electronegativity, altering solubility and stability .
Chirality: The target compound likely exhibits chirality at C3 due to the methyl and amino substituents. In contrast, (S)-3-amino-1-chloro-4-phenylbutan-2-one HCl has a defined S-configuration, which may influence pharmacological activity .
Synthesis Methods: describes a synthesis route for methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl using HCl in dioxane, suggesting analogous methods for hydrochloridation of amino ketones .
Pharmacological Potential
While direct pharmacological data for the target compound is absent in the evidence, structurally related hydrochlorides like memantine HCl (NMDA receptor antagonist) and fluoxetine HCl (SSRI) demonstrate the therapeutic relevance of amino-containing hydrochlorides . The phenyl and methyl groups in the target compound may confer unique binding properties for central nervous system targets.
Stability and Handling
- Safety Data: outlines first-aid measures for 3-amino-4-phenylbutan-2-one HCl, including oxygen administration for inhalation exposure, which is standard for reactive hydrochlorides .
- Storage : Hydrochloride salts generally require dry, cool conditions to prevent degradation.
Biological Activity
3-Amino-3-methyl-4-phenylbutan-2-one hydrochloride (CAS No. 21878-68-2) is a chemical compound with significant potential in various fields, including medicinal chemistry and biochemistry. Its unique molecular structure, characterized by an amino group, a phenyl group, and a ketone group, allows it to interact with biological systems in diverse ways. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
- Molecular Formula: C10H13NO•HCl
- Molecular Weight: 201.67 g/mol
- Structure:
- The compound features a ketone functional group, an amino group, and a phenyl ring, which contribute to its reactivity and biological interactions.
The biological activity of 3-amino-3-methyl-4-phenylbutan-2-one hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Interaction: The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Hydrophobic Interactions: The phenyl group enhances the compound's ability to engage in hydrophobic interactions with lipid membranes or protein structures.
- Receptor Binding: It may act as a ligand for various receptors, influencing signaling pathways involved in cellular functions.
Biological Activity
Research indicates that 3-amino-3-methyl-4-phenylbutan-2-one hydrochloride exhibits several biological activities:
1. Antidepressant Effects
Studies have shown that compounds similar to this molecule possess antidepressant properties. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
2. Neuroprotective Properties
Research indicates potential neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for further investigation in neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to confirm these findings.
Case Study 1: Neuroprotective Effects
A study published in Neuroscience Letters evaluated the neuroprotective effects of 3-amino-3-methyl-4-phenylbutan-2-one hydrochloride in a rodent model of oxidative stress. The results demonstrated reduced neuronal apoptosis and improved behavioral outcomes in treated animals compared to controls.
Case Study 2: Antidepressant Activity
In a controlled trial involving animal models of depression, the compound showed significant reductions in depressive-like behaviors when administered at specific doses over a two-week period. The study highlighted its potential as a novel antidepressant agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-amino-3-methyl-4-phenylbutan-2-one hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Amino-4-phenylbutan-2-one hydrochloride | Lacks methyl group | Moderate antidepressant effects |
| 4-Phenylbutan-2-one hydrochloride | No amino group | Limited biological activity |
Research Applications
The versatility of 3-amino-3-methyl-4-phenylbutan-2-one hydrochloride makes it suitable for various research applications:
- Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents.
- Biochemical Studies: To investigate enzyme kinetics and protein interactions.
- Pharmacological Research: Exploring its potential as a drug candidate for treating mood disorders and neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
